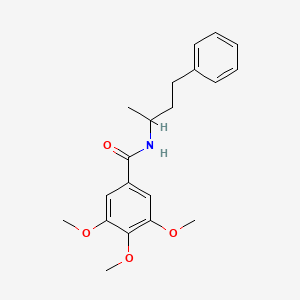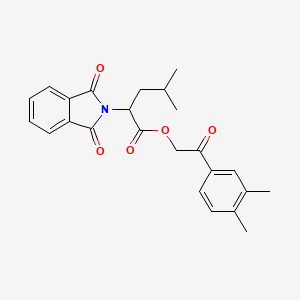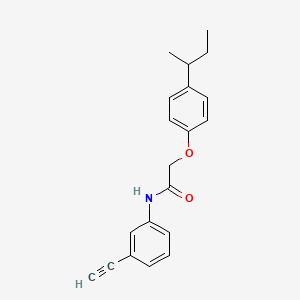
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide
説明
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first developed as a neuroprotective agent, but subsequent research has revealed its potential in treating a range of age-related conditions, including Alzheimer's disease, Parkinson's disease, and stroke.
科学的研究の応用
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic benefits in a range of age-related conditions. In vitro studies have shown that this compound can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have demonstrated that this compound can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. This compound has also shown potential in treating Parkinson's disease and stroke.
作用機序
The exact mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in stress response and mitochondrial function. This compound also inhibits the activity of the enzyme MAO-B, which is involved in the breakdown of dopamine and other neurotransmitters. Additionally, this compound has been shown to increase the levels of the protein neurotrophin-3, which is involved in promoting neuronal survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, improve mitochondrial function, and increase the production of ATP. In vivo studies have demonstrated that this compound can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. This compound has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease and stroke.
実験室実験の利点と制限
One of the advantages of using 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in a range of age-related conditions. Additionally, this compound has been shown to have a good safety profile and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds in the body.
将来の方向性
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide. One area of research is to further investigate the mechanism of action of this compound and identify the pathways through which it exerts its therapeutic effects. Another area of research is to investigate the potential of this compound in treating other age-related conditions, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing derivatives of this compound that have improved pharmacokinetic properties and increased potency.
特性
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-15(3)17-9-11-19(12-10-17)23-14-20(22)21-18-8-6-7-16(5-2)13-18/h2,6-13,15H,4,14H2,1,3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUAQQUQCYZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3942345.png)
![1-(2-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942352.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3942377.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3942387.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942398.png)
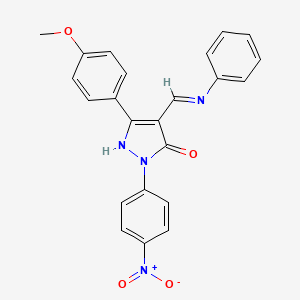
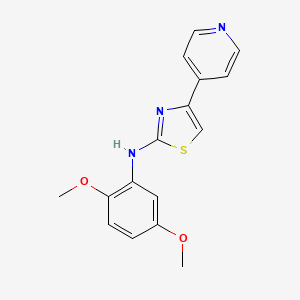
![1-(4-ethylbenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942419.png)
![methyl 5-[(sec-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3942420.png)
